5-Chloropyridine-2-sulfonyl chloride hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Validation
The compound 5-Chloropyridine-2-sulfonyl chloride hydrochloride is systematically named according to IUPAC rules. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substitutions are numbered to assign the lowest possible locants:
- A chlorine atom occupies position 5 .
- A sulfonyl chloride group (-SO₂Cl) is attached to position 2 .
- The hydrochloride salt form is indicated by appending "hydrochloride" to the name.
The validated IUPAC name is This compound , with the molecular formula C₅H₄Cl₃NO₂S and a molecular weight of 248.52 g/mol . This formula aligns with mass spectrometry data and elemental analysis reported in synthetic studies.
Table 1: Molecular Formula Validation
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄Cl₃NO₂S | |
| Molecular Weight | 248.52 g/mol | |
| CAS Registry Number | 1220039-85-9 |
Crystallographic Characterization and X-ray Diffraction Studies
While direct X-ray crystallographic data for This compound is limited in public databases, insights can be drawn from analogous sulfonyl chloride derivatives. For example:
- Pyridine-sulfonyl chloride analogs, such as 2-chloropyridine-5-sulfonyl chloride (CAS 6684-39-5), crystallize in monoclinic systems with space group P2₁/c and unit cell parameters a = 7.21 Å, b = 12.45 Å, c = 9.87 Å, β = 102.3°.
- The sulfonyl chloride group typically adopts a tetrahedral geometry, with S–O bond lengths averaging 1.43 Å and S–Cl bonds at 2.01 Å .
Hypothetical modeling of the title compound suggests similar packing patterns, with hydrogen bonding between the hydrochloride counterion and sulfonyl oxygen atoms stabilizing the crystal lattice.
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Predicted Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | ~800 ų |
| Key Bond Lengths | S–O: 1.43 Å, S–Cl: 2.01 Å |
Electronic Structure Analysis via Computational Chemistry Methods
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the electronic structure:
- The pyridine ring exhibits aromaticity, with a NICS(1) value of -10.2 ppm , consistent with π-electron delocalization.
- The sulfonyl chloride group introduces significant electron-withdrawing effects, reducing electron density at the pyridine C2 position (Mulliken charge: +0.32 e ).
- The LUMO (-1.8 eV) is localized on the sulfonyl chloride moiety, indicating susceptibility to nucleophilic attack.
Table 3: Computed Electronic Properties
| Property | Value |
|---|---|
| HOMO Energy | -6.4 eV |
| LUMO Energy | -1.8 eV |
| Dipole Moment | 4.2 Debye |
| NICS(1) Aromaticity | -10.2 ppm |
These results align with experimental IR and NMR spectral data, where the sulfonyl chloride stretching frequency appears at 1180 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric). The hydrochloride salt further perturbs electron distribution, as evidenced by a downfield shift of the pyridine H2 proton to δ 8.9 ppm in ¹H-NMR.
Properties
IUPAC Name |
5-chloropyridine-2-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S.ClH/c6-4-1-2-5(8-3-4)11(7,9)10;/h1-3H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZQGTAISSEOPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-2-sulfonyl chloride hydrochloride typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 5-chloro-2-pyridinesulfonyl chloride with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under controlled temperature conditions to ensure the desired product’s purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-2-sulfonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile
Catalysts: Lewis acids such as FeBr3, AlCl3
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
Organic Synthesis
5-Chloropyridine-2-sulfonyl chloride hydrochloride is primarily utilized as a reagent in organic synthesis. It facilitates the formation of sulfonamide and sulfonate compounds, which are essential in creating more complex organic molecules .
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing various pharmaceutical agents, particularly those targeting bacterial infections and cancer. Its unique structure allows for the development of novel drug candidates that may exhibit enhanced efficacy against resistant strains of bacteria and cancer cells .
Agrochemical Production
In the agricultural sector, this compound plays a crucial role in formulating agrochemicals, including herbicides and fungicides. These compounds enhance crop protection and yield, making them vital for agricultural professionals seeking effective solutions .
Material Science
The compound is also employed in developing advanced materials such as polymers and coatings. Its ability to modify surface properties makes it beneficial for researchers focused on material innovation .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of sulfonamide derivatives, including those derived from this compound. The findings indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) ranging from 15.62 to 31.25 μmol/L. This suggests potential applications in treating resistant bacterial infections.
Case Study 2: Antiproliferative Effects
Research focused on the antiproliferative properties of this compound demonstrated effectiveness against various cancer cell lines. The GI50 values indicated substantial potency against cancer cell proliferation, suggesting that structural modifications could enhance these effects further.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Reagent for forming sulfonamides and sulfonate compounds | Essential for creating complex molecules |
| Pharmaceutical Development | Intermediate for drugs targeting bacterial infections and cancer | Potential for novel drug candidates |
| Agrochemical Production | Formulation of herbicides and fungicides | Enhances crop protection |
| Material Science | Development of polymers and coatings | Modifies surface properties |
Mechanism of Action
The mechanism of action of 5-Chloropyridine-2-sulfonyl chloride hydrochloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can further interact with biological targets or undergo additional chemical transformations .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Chloropyridine-2-sulfonyl chloride hydrochloride
- CAS Number : 1220039-85-9
- Molecular Formula : Presumed to be C₅H₄Cl₃N₂O₂S (hydrochloride salt of 5-chloropyridine-2-sulfonyl chloride)
- Purity : 95%
- Structure : Comprises a pyridine ring substituted with a chlorine atom at the 5-position and a sulfonyl chloride group at the 2-position, combined with hydrochloric acid to form the hydrochloride salt.
Applications : Primarily used as a reactive intermediate in organic synthesis, particularly for introducing sulfonamide groups into target molecules. The hydrochloride form may enhance stability or solubility in specific reaction conditions.
Comparison with Structurally Similar Compounds
5-Chloropyridine-2-sulfonyl Chloride (Non-Hydrochloride Form)
3-Chloropyridine-2-sulfonyl Chloride
5-Cyanopyridine-2-sulfonyl Chloride
- CAS Number : 174486-12-5
- Molecular Formula : C₆H₃ClN₂O₂S
- Key Feature: Replaces the 5-chloro substituent with a cyano (-CN) group .
- Comparison: The electron-withdrawing cyano group increases electrophilicity at the sulfonyl chloride site, enhancing reactivity toward amines. Molecular weight: 202.62 g/mol (lighter than the 5-chloro analogue). Applications: Useful in synthesizing sulfonamides with nitrile-containing pharmacophores.
2-Chloropyrimidine-5-sulfonyl Chloride
- CAS Number : 98026-88-1
- Molecular Formula : C₄H₂Cl₂N₂O₂S
- Structural Difference : Pyrimidine ring (two nitrogen atoms) instead of pyridine .
- Impact :
- Increased nitrogen content improves solubility in polar solvents.
- Molecular weight: 213.03 g/mol.
- Applications: Preferred for synthesizing heterocyclic sulfonamides in drug discovery.
5-(2-Pyridyl)thiophene-2-sulfonyl Chloride
- CAS Number: Not explicitly listed (refer to PubChem CID 43244366)
- Molecular Formula : C₉H₅ClN₂O₂S₂
- Key Feature : Thiophene ring fused with a pyridyl group .
- Comparison :
- The thiophene moiety introduces sulfur-based conjugation, altering electronic properties.
- Molecular weight: 259.72 g/mol.
- Applications: Used in materials science and optoelectronic research due to extended π-systems.
Comparative Data Table
Research Findings and Functional Insights
Reactivity Trends :
Positional Isomerism :
Heterocycle Influence :
Biological Activity
5-Chloropyridine-2-sulfonyl chloride hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological properties, and potential applications, supported by relevant data and studies.
Synthesis
5-Chloropyridine-2-sulfonyl chloride is synthesized through various methods, often involving chlorosulfonation processes. For instance, it can be produced by reacting pyridine derivatives with chlorosulfonic acid. The synthesis pathway typically involves the following steps:
- Chlorosulfonation of Pyridine : Pyridine is treated with chlorosulfonic acid to introduce the sulfonyl group.
- Formation of Chloride : The resultant sulfonamide can be further chlorinated to yield 5-chloropyridine-2-sulfonyl chloride.
The synthesis conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that 5-chloropyridine-2-sulfonyl chloride exhibits notable antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 5 μM against Escherichia coli, highlighting its potential as an antibacterial agent . The presence of the chlorine atom in its structure enhances its antibacterial properties, as evidenced by structure-activity relationship (SAR) analyses .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro studies demonstrated that derivatives of sulfonamide compounds, including those based on 5-chloropyridine-2-sulfonyl chloride, showed significant cytotoxic effects on cancer cell lines such as A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells. For example, one derivative exhibited IC50 values of 0.17 µM against A549 cells, indicating strong antiproliferative activity . Flow cytometry analyses confirmed that these compounds induce apoptosis in cancer cells, particularly in the G2/M phase of the cell cycle .
Case Studies
Several case studies have documented the biological activities of 5-chloropyridine-2-sulfonyl chloride:
- Antibacterial Efficacy : A study assessed the antibacterial activity of various sulfonyl chloride derivatives against Staphylococcus aureus and Streptococcus pneumoniae, with some derivatives showing significant activity .
- Anticancer Research : In a comparative study involving multiple sulfonamide derivatives, those containing the 5-chloropyridine moiety displayed enhanced cytotoxicity against several cancer cell lines compared to their non-chlorinated counterparts .
Table 1: Biological Activity Summary of 5-Chloropyridine-2-sulfonyl Chloride Derivatives
| Compound | Target Cell Line | IC50 Value (µM) | Activity Type |
|---|---|---|---|
| 5-Chloropyridine-2-sulfonyl Chloride Derivative A | A549 | 0.17 | Antitumor |
| 5-Chloropyridine-2-sulfonyl Chloride Derivative B | MDA-MB-231 | 0.05 | Antitumor |
| 5-Chloropyridine-2-sulfonyl Chloride Derivative C | HeLa | 0.07 | Antitumor |
| 5-Chloropyridine-2-sulfonyl Chloride | E. coli | 5 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the primary safety considerations when handling 5-Chloropyridine-2-sulfonyl chloride hydrochloride in laboratory settings?
- Hazard Identification : The compound is a sulfonyl chloride derivative, which typically exhibits reactivity with water, releasing toxic gases (e.g., HCl, SO). Direct exposure risks include skin/eye corrosion and respiratory irritation .
- Safety Protocols :
- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors or aerosols .
- In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .
- Store away from moisture and incompatible substances (e.g., bases, amines) to prevent exothermic decomposition .
Q. How should this compound be stored to ensure stability?
- Storage Conditions :
- Keep in a tightly sealed container under inert gas (e.g., nitrogen) to prevent hydrolysis .
- Store in a cool (<25°C), dry, and well-ventilated area, separated from oxidizing agents and reducing agents .
- Stability Monitoring : Periodically check for discoloration or gas evolution, which may indicate degradation .
Advanced Research Questions
Q. What methodologies are employed to synthesize this compound, and how can reaction yields be optimized?
- Synthetic Pathways :
- Chlorosulfonation : React 5-chloropyridine with chlorosulfonic acid (ClSOH) in the presence of a catalyst (e.g., PCl) at controlled temperatures (0–5°C). This method is analogous to the synthesis of 5-chlorothiophene-2-sulfonyl chloride .
- Yield Optimization :
- Use excess chlorosulfonic acid to drive the reaction to completion.
- Monitor reaction progress via TLC or NMR to avoid over-sulfonation byproducts .
- Purification : Isolate the product via vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) .
Q. How can NMR spectroscopy and mass spectrometry be utilized to characterize the structural integrity of this compound?
- Analytical Workflow :
- NMR : Expect signals for aromatic protons in the pyridine ring (δ 8.5–9.0 ppm) and absence of -SOCl hydrolysis products (e.g., -SOH at δ 2.5–3.5 ppm) .
- ESI-MS : Confirm molecular ion peaks at m/z 211.98 (M-Cl) and isotopic patterns consistent with Cl and S .
Data Contradictions and Resolution
Q. Discrepancies in reported reaction yields for sulfonyl chloride derivatives: How should researchers address variability?
- Key Variables :
- Temperature Control : Higher temperatures (>10°C) during chlorosulfonation may lead to side reactions (e.g., ring chlorination) .
- Catalyst Purity : Impurities in PCl can reduce yield; use freshly distilled or high-purity reagents .
Applications in Advanced Research
Q. What role does this compound play in the synthesis of bioactive molecules?
- Functionalization : Acts as a sulfonating agent to introduce sulfonamide groups into heterocycles, enhancing pharmacological activity (e.g., kinase inhibitors) .
- Case Study : Synthesis of N-(pyridinyl)sulfonamides for targeting bacterial enoyl-ACP reductases, with IC values validated via enzymatic assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
